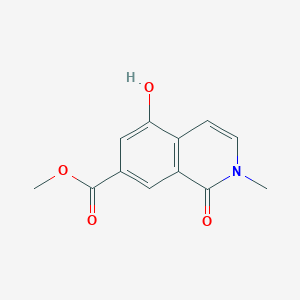![molecular formula C32H48N2O2S2Sn2 B13922465 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives This compound is characterized by its unique structure, which includes two thiophene rings substituted with trimethylstannyl groups and a pyrrolo[3,4-c]pyrrole core
Méthodes De Préparation
The synthesis of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves multiple steps. One common method includes the following steps:
Synthesis of 2,5-Dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This step involves the reaction of hexylamine with a suitable diketone under acidic conditions to form the pyrrolo[3,4-c]pyrrole core.
Bromination: The core compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Stannylation: The brominated compound is subjected to a stannylation reaction using trimethyltin chloride in the presence of a palladium catalyst to replace the bromine atoms with trimethylstannyl groups.
Thiophene Coupling: Finally, the stannylated compound is coupled with thiophene-2-boronic acid under Suzuki coupling conditions to introduce the thiophene rings.
Analyse Des Réactions Chimiques
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki coupling, to form more complex structures.
Applications De Recherche Scientifique
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and conductive polymers.
Photovoltaics: It is investigated for use in organic photovoltaic cells (OPVs) as a donor material to improve the efficiency of solar energy conversion.
Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for designing new drugs with specific biological activities.
Mécanisme D'action
The mechanism of action of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic structure and reactivity of the compound, making it useful in applications such as organic electronics and photovoltaics.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione include:
2,5-Bis(trimethylstannyl)thiophene: This compound has a similar stannylated thiophene structure but lacks the pyrrolo[3,4-c]pyrrole core.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another stannylated thiophene derivative with a different thiophene arrangement.
2,6-Di(trimethylstannyl)-4,8-di(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A more complex compound with additional thiophene and benzo[1,2-b:4,5-b’]dithiophene units.
The uniqueness of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its combination of the pyrrolo[3,4-c]pyrrole core with stannylated thiophene rings, which imparts distinct electronic properties and reactivity.
Propriétés
Formule moléculaire |
C32H48N2O2S2Sn2 |
|---|---|
Poids moléculaire |
794.3 g/mol |
Nom IUPAC |
2,5-dihexyl-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H30N2O2S2.6CH3.2Sn/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2;;;;;;;;/h11-14H,3-10,15-16H2,1-2H3;6*1H3;; |
Clé InChI |
AHAXDNDAERASHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


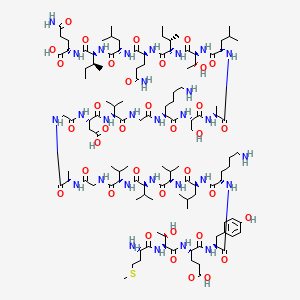
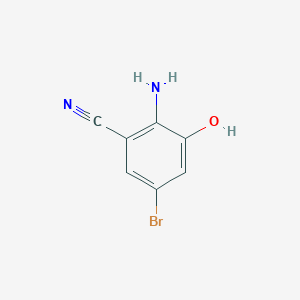
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)

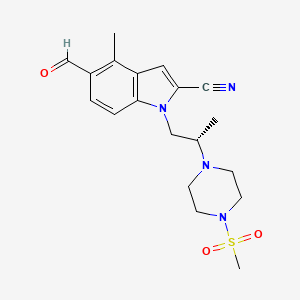
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)

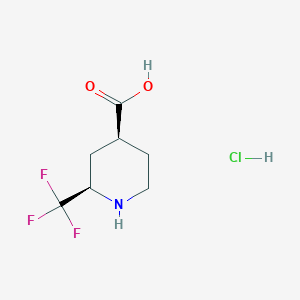


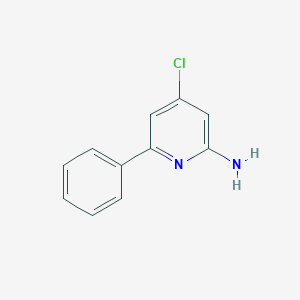

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
